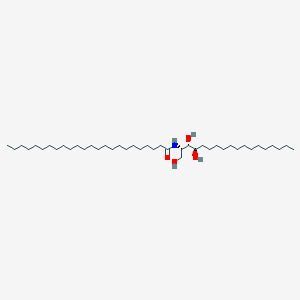
L-Cysteine hydrochloride monohydrate
Descripción general
Descripción
L-Cysteine hydrochloride monohydrate (LCHCMH) is a water-soluble salt of the non-essential amino acid L-cysteine . It is derived from the naturally occurring amino acid L-cysteine and plays a crucial part in redox reactions, protein structure, cell culture, and antioxidant activity .
Synthesis Analysis
L-Cysteine hydrochloride monohydrate can be synthesized by taking L-cystine as a main raw material, with hydrochloric acid, activated carbon, and water as auxiliary materials . Another method involves the fermentation of Escherichia coli KCCM 80109 and KCCM 80197 .Molecular Structure Analysis
L-Cysteine hydrochloride monohydrate crystallizes in the space group P 2 1 2 1 2 1, with a = 19.48 Å, b = 7.12 Å, c = 5.52 Å . The structure was determined in projections and refined with three-dimensional data .Chemical Reactions Analysis
L-Cysteine HCl functions as a reducing agent and a nucleophile in redox reactions . It is also involved in the production of flavors such as meat flavor obtained by reacting with sugars .Physical And Chemical Properties Analysis
L-Cysteine hydrochloride monohydrate is a white to almost white crystalline powder or colorless crystals . It is soluble in water (1 g/10 mL, clear, colorless) and has an optical activity of [α]20/D 6.1 to 7.8°, c = 8 in 1 M HCl [α]25/D 5.7 to 6.8°, c = 8 in HCl (6 N) .Aplicaciones Científicas De Investigación
Nonlinear Optical Material
L-Cysteine hydrochloride monohydrate lithium sulphate (L-CHMLS) is a new nonlinear optical material belonging to the semi-organic category . It has remarkable nonlinear and electro-optical characteristics . The crystal exhibits Second Harmonic Generation (SHG) signals at 276 nm due to its reduced cut-off wavelength . It’s an attractive candidate for optical limiting devices due to its higher nonlinear absorption coefficient and lower onset optical limiting threshold .
Redox Biology
L-Cysteine hydrochloride monohydrate has widespread applications in redox biology . It plays a crucial role in maintaining the redox homeostasis in cells, which is essential for various biological functions.
Protein Biochemistry
In protein biochemistry, L-Cysteine hydrochloride monohydrate is used extensively . It’s a vital amino acid that contributes to the structure and function of proteins.
Cell Biology
L-Cysteine hydrochloride monohydrate is also used in cell biology . It’s involved in cellular processes like protein synthesis and detoxification.
Antioxidant Investigations
This compound is used in antioxidant investigations . It’s a precursor to the antioxidant glutathione, which helps protect cells from damage.
Yeast Culturing
L-Cysteine hydrochloride monohydrate has been used as a component of yeast dropout media for culturing yeasts . It provides essential nutrients for yeast growth.
Mecanismo De Acción
Target of Action
L-Cysteine hydrochloride monohydrate primarily targets the biochemical processes within the body that involve redox reactions and protein structure . It is an important source of sulfur in human metabolism . It is also used as an antidote for acetaminophen overdose .
Mode of Action
L-Cysteine hydrochloride monohydrate functions as a reducing agent and a nucleophile in redox reactions . It can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available .
Biochemical Pathways
L-Cysteine hydrochloride monohydrate plays a crucial part in redox reactions, protein structure, and antioxidant activity . It serves as a precursor to glutathione , a potent cellular antioxidant . It is also the source of disulfide linkages in proteins and has a role in sulfur transport .
Pharmacokinetics
It’s known that it is commonly found as a component of total parenteral nutrition , suggesting that it can be administered intravenously and is likely to have high bioavailability in this form.
Result of Action
The antioxidant properties of L-Cysteine hydrochloride monohydrate are typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms . It is crucial for oxygen production and low-density lipoprotein modification by arterial smooth muscle cells .
Action Environment
The action of L-Cysteine hydrochloride monohydrate can be influenced by environmental factors. For instance, it has been found to delay the ripening of harvested tomato fruit by modulating the redox balance and suppressing the expression of ripening-related genes . Additionally, it has been proposed to be classified as a respiratory irritant due to its low pH when in solution .
Safety and Hazards
Direcciones Futuras
L-Cysteine hydrochloride monohydrate has potential applications in various fields. It has been used as a component of yeast dropout media for culturing yeasts . It has also been used as a component of differential reinforced clostridial broth (DRCM) for the isolation of clostridia . In addition, it has been studied for its potential in delaying the ripening of harvested tomato fruit .
Propiedades
IUPAC Name |
(2R)-2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2/t2-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJRTFXNRTXDIP-JIZZDEOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52-90-4 (Parent) | |
| Record name | Cysteine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90990688 | |
| Record name | L-Cysteine, hydrochloride, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Cysteine hydrochloride monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13559 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
L-Cysteine hydrochloride monohydrate | |
CAS RN |
7048-04-6, 345909-32-2 | |
| Record name | L-Cysteine, hydrochloride, monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7048-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysteine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cysteine, hydrochloride, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Cysteine, hydrochloride, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cysteine hydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTEINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT934N0X4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][1,2,4]triazine](/img/structure/B3424337.png)







![Benzo[c]cinnoline](/img/structure/B3424390.png)